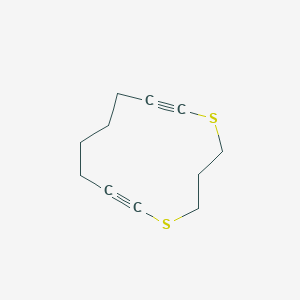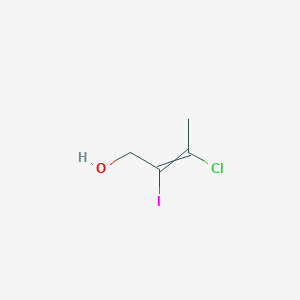
3-Chloro-2-iodobut-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-iodobut-2-en-1-ol is an organic compound with the molecular formula C4H6ClIO It is a halogenated alcohol that contains both chlorine and iodine atoms attached to a butenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-iodobut-2-en-1-ol can be achieved through several methods. One common approach involves the halogenation of but-2-en-1-ol. The process typically includes the following steps:
Halogenation: The starting material, but-2-en-1-ol, is treated with a halogenating agent such as iodine monochloride (ICl) or a combination of chlorine and iodine under controlled conditions. This reaction introduces both chlorine and iodine atoms into the molecule.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-iodobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The halogen atoms can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace halogen atoms.
Major Products Formed
Oxidation: Formation of 3-Chloro-2-iodobut-2-en-1-one.
Reduction: Formation of but-2-en-1-ol or butane derivatives.
Substitution: Formation of azido or cyano derivatives of but-2-en-1-ol.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-iodobut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic pathways.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-iodobut-2-en-1-ol involves its reactivity with various molecular targets. The presence of both chlorine and iodine atoms allows it to participate in halogen bonding and other interactions with biological molecules. These interactions can influence molecular pathways and processes, making it a useful tool in research and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-buten-1-ol: Similar structure but lacks the iodine atom.
2-Iodo-3-chlorobut-2-en-1-ol: Similar structure with different positioning of halogen atoms.
3-Bromo-2-iodobut-2-en-1-ol: Contains bromine instead of chlorine.
Uniqueness
3-Chloro-2-iodobut-2-en-1-ol is unique due to the presence of both chlorine and iodine atoms, which imparts distinct reactivity and properties compared to its analogs. This dual halogenation allows for diverse chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
647033-12-3 |
|---|---|
Molekularformel |
C4H6ClIO |
Molekulargewicht |
232.45 g/mol |
IUPAC-Name |
3-chloro-2-iodobut-2-en-1-ol |
InChI |
InChI=1S/C4H6ClIO/c1-3(5)4(6)2-7/h7H,2H2,1H3 |
InChI-Schlüssel |
KUPSUUBCZYZDON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(CO)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


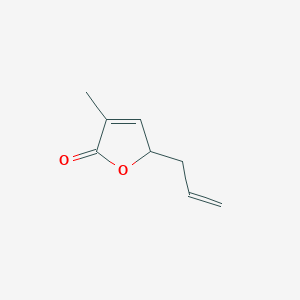
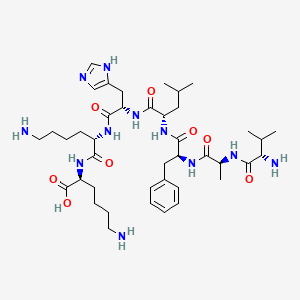
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide](/img/structure/B12600081.png)
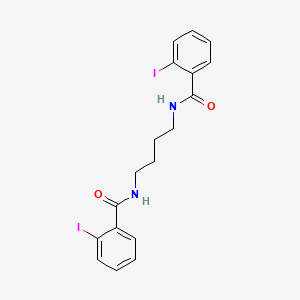

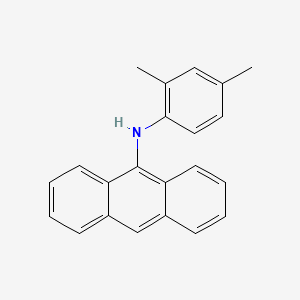

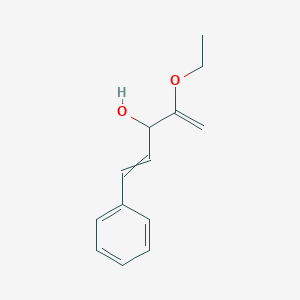

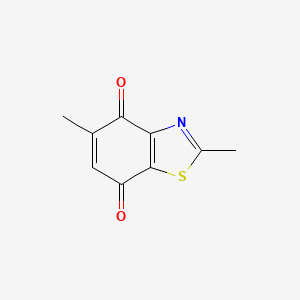
![4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol](/img/structure/B12600133.png)
![6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12600136.png)
![1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12600140.png)
